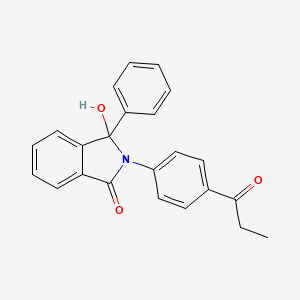

3-Hydroxy-3-phenyl-2-(4-propanoylphenyl)-2,3-dihydro-1h-isoindol-1-one

CAS No.: 3532-44-3

Cat. No.: VC17299356

Molecular Formula: C23H19NO3

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3532-44-3 |

|---|---|

| Molecular Formula | C23H19NO3 |

| Molecular Weight | 357.4 g/mol |

| IUPAC Name | 3-hydroxy-3-phenyl-2-(4-propanoylphenyl)isoindol-1-one |

| Standard InChI | InChI=1S/C23H19NO3/c1-2-21(25)16-12-14-18(15-13-16)24-22(26)19-10-6-7-11-20(19)23(24,27)17-8-4-3-5-9-17/h3-15,27H,2H2,1H3 |

| Standard InChI Key | CXAIJAVXSYVZGF-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O |

Introduction

Chemical Identity and Structural Analysis

Molecular Composition

3-Hydroxy-3-phenyl-2-(4-propanoylphenyl)-2,3-dihydro-1H-isoindol-1-one belongs to the isoindolinone family, featuring a bicyclic structure fused with aromatic and ketone substituents. Its molecular formula is C₂₃H₁₉NO₃, with a molecular weight of 357.4 g/mol. The IUPAC name delineates its substitution pattern: a hydroxy group at position 3, a phenyl ring at the same position, and a 4-propanoylphenyl group at position 2 of the isoindolinone scaffold.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 3532-44-3 | |

| Molecular Formula | C₂₃H₁₉NO₃ | |

| Molecular Weight | 357.4 g/mol | |

| IUPAC Name | 3-hydroxy-3-phenyl-2-(4-propanoylphenyl)isoindol-1-one | |

| Canonical SMILES | CCC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O | |

| InChIKey | CXAIJAVXSYVZGF-UHFFFAOYSA-N |

Structural Features and Stereochemistry

The molecule’s core consists of a partially saturated isoindolinone ring, with a hydroxyl group and two aromatic substituents introducing steric and electronic complexity. The 4-propanoylphenyl group introduces a ketone functionality, potentially influencing reactivity in substitution or reduction reactions. X-ray crystallography data is unavailable, but analogous compounds (e.g., 3-hydroxy-3-phenyl-2H-isoindol-1-one, CAS 6637-53-2) exhibit planar isoindolinone rings with substituents adopting equatorial orientations to minimize steric strain .

Synthesis and Manufacturing

Asymmetric Hydrogenation as a Key Step

A patent (DE102004033313A1) describes the synthesis of enantiopure 3-hydroxy-3-phenyl-propylamines via rhodium-catalyzed asymmetric hydrogenation . While this method targets structurally related amines, its principles may extend to isoindolinone derivatives. The protocol employs a chiral catalyst system comprising rhodium and 4-(dicyclohexylphosphino)-2-(diphenylphosphino-methyl)-N-methyl-aminocarbonyl-pyrrolidine, achieving enantiomeric excess (ee) >95% under industrial-scale conditions . Adapting this approach to 3-Hydroxy-3-phenyl-2-(4-propanoylphenyl)-2,3-dihydro-1H-isoindol-1-one would require modifying the substrate to incorporate the isoindolinone ring and propanoyl group.

Alternative Routes

Retrosynthetic analysis suggests the following potential pathways:

-

Cyclocondensation: Reacting 2-aminobenzophenone derivatives with 4-propanoylphenyl glyoxal to form the isoindolinone ring.

-

Friedel-Crafts Acylation: Introducing the propanoyl group via electrophilic aromatic substitution on a preformed isoindolinone intermediate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume